1-(3,4-Dimethylphenyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea
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Overview
Description
1-(3,4-Dimethylphenyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea, also known as DTUP, is a novel compound that has gained significant attention in the field of scientific research. This compound is synthesized through a specific method and has been found to have unique biochemical and physiological effects. In
Mechanism of Action
1-(3,4-Dimethylphenyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea acts as a selective antagonist of the α7 nicotinic acetylcholine receptor. This receptor is involved in various physiological processes, including learning, memory, and attention. By blocking this receptor, 1-(3,4-Dimethylphenyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea can modulate the activity of specific neurotransmitters in the brain.
Biochemical and Physiological Effects:
1-(3,4-Dimethylphenyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea has been found to have various biochemical and physiological effects. In animal studies, it has been shown to improve cognitive function and memory. 1-(3,4-Dimethylphenyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea has also been found to have anxiolytic and antidepressant effects. Additionally, it has been shown to have anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using 1-(3,4-Dimethylphenyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea in lab experiments is its high selectivity for the α7 nicotinic acetylcholine receptor. This selectivity allows researchers to study the effects of specific drugs on this receptor without affecting other receptors in the brain. However, one of the limitations of using 1-(3,4-Dimethylphenyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea is its limited solubility in water, which can make it challenging to administer in certain experiments.
Future Directions
There are various future directions related to 1-(3,4-Dimethylphenyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea. One of the significant directions is the development of new analogs with improved solubility and selectivity. Additionally, 1-(3,4-Dimethylphenyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea can be used to study the effects of specific drugs on the α7 nicotinic acetylcholine receptor in various disease models, including Alzheimer's disease and schizophrenia. Finally, further studies are needed to explore the long-term effects of 1-(3,4-Dimethylphenyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea on cognitive function and memory.
Conclusion:
In conclusion, 1-(3,4-Dimethylphenyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea is a novel compound that has gained significant attention in the field of scientific research. It is synthesized through a specific method and has been found to have unique biochemical and physiological effects. 1-(3,4-Dimethylphenyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea acts as a selective antagonist of the α7 nicotinic acetylcholine receptor and has various scientific research applications. While there are advantages and limitations to using 1-(3,4-Dimethylphenyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea in lab experiments, there are various future directions related to this compound that can further our understanding of its effects on the brain and cognitive function.
Synthesis Methods
1-(3,4-Dimethylphenyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea is synthesized through a specific method that involves the reaction of 3,4-dimethylphenyl isocyanate with 1-(2,2,2-trifluoroethyl)piperidin-4-amine. The reaction takes place in the presence of a catalyst and solvent. The resulting product is purified through various techniques, including column chromatography and recrystallization.
Scientific Research Applications
1-(3,4-Dimethylphenyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea has been found to have various scientific research applications. One of the significant applications is in the field of neuroscience, where it has been used to study the role of specific neurotransmitter receptors in the brain. 1-(3,4-Dimethylphenyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea has also been used to study the effects of certain drugs on the central nervous system.
properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24F3N3O/c1-12-3-4-15(9-13(12)2)22-16(24)21-10-14-5-7-23(8-6-14)11-17(18,19)20/h3-4,9,14H,5-8,10-11H2,1-2H3,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPOYUFCCKRTMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC2CCN(CC2)CC(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethylphenyl)-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}urea |
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